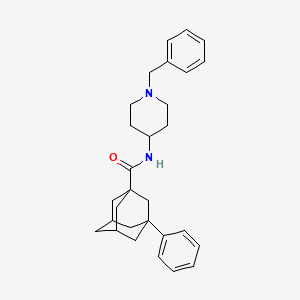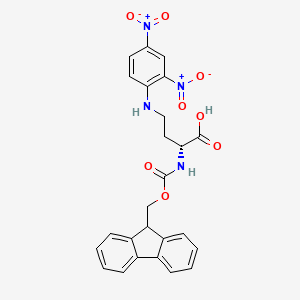
(2,5-Difluoropyridin-3-yl)boronic acid
説明
“(2,5-Difluoropyridin-3-yl)boronic acid” is a boronic acid derivative with the molecular formula C5H4BF2NO2 . Boronic acids are increasingly utilized in diverse areas of research, including interactions with diols and strong Lewis bases such as fluoride or cyanide anions, leading to their utility in various sensing applications .
Synthesis Analysis
Boronic acids were first synthesized in 1860 by Edward Frankland . They can be used as building blocks and synthetic intermediates . The synthesis of boronic acids is traditionally sequential, synthetically demanding, and time-consuming, leading to high target synthesis times and low coverage of the boronic acid chemical space .
Molecular Structure Analysis
The molecular structure of “(2,5-Difluoropyridin-3-yl)boronic acid” can be found in the PubChem database .
Chemical Reactions Analysis
Boronic acids are involved in several important chemical reactions. For instance, they play a crucial role in the Pd-catalyzed C─C Suzuki-Miyaura couplings . Other highly useful transformations based on boronic acids include the Petasis reaction, C─N and C─O coupling (Chan-Lam coupling), Liebeskind-Srogl coupling, regioselective deuteration, or sulfonamide formation .
Physical And Chemical Properties Analysis
“(2,5-Difluoropyridin-3-yl)boronic acid” is a solid or liquid compound . It is stored in an inert atmosphere, under -20C . More detailed physical and chemical properties can be found in the PubChem database .
科学的研究の応用
Colorimetric Sensing of Fluoride Ions
(2,5-Difluoropyridin-3-yl)boronic acid has been studied for its role in colorimetric sensing, particularly for fluoride ions in mixed water and chloroform environments. The presence of fluoride ions induces a color change due to an intramolecular charge transfer process (Wade & Gabbaï, 2009).
Fluorescent Chemosensors
Boronic acids, including (2,5-Difluoropyridin-3-yl)boronic acid, are integral to the development of fluorescent chemosensors. These sensors are used for detecting carbohydrates, dopamine, and other bioactive substances (Huang et al., 2012).
Synthesis of Novel Compounds
This compound is used in the synthesis of novel halopyridinylboronic acids and esters, enabling the creation of new pyridine libraries, which are valuable for various chemical applications (Bouillon et al., 2003).
Applications in Organic Electrolyte-Based Batteries
(2,5-Difluoropyridin-3-yl)boronic acid derivatives have been explored as additives in organic liquid electrolyte-based fluoride shuttle batteries. These derivatives help enhance battery performance by increasing fluoride ion conductivity and solubility (Kucuk & Abe, 2020).
Sensing Applications
Boronic acids are increasingly used for sensing applications, including detection of diols and Lewis bases such as fluoride or cyanide anions, making them useful in various assays and detection methods (Lacina, Skládal, & James, 2014).
Catalysis and Synthetic Chemistry
Boronic acids, including (2,5-Difluoropyridin-3-yl)boronic acid, are crucial in borylation chemistry, offering applications in hydrogenation, hydrosilylation, and Lewis acid catalysis (Lawson & Melen, 2017).
Enantioselective Organic Reactions
This compound finds application in enantioselective organic reactions, such as the aza-Michael addition of hydroxamic acid to quinone imine ketals (Hashimoto, Gálvez, & Maruoka, 2015).
Safety And Hazards
将来の方向性
Boronic acids are increasingly being seen in approved drugs . The molecular modification by the introduction of the boronic acid group to bioactive molecules has shown to modify selectivity, physicochemical, and pharmacokinetic characteristics, with the improvement of the already existing activities . This suggests that boronic acids, including “(2,5-Difluoropyridin-3-yl)boronic acid”, may have promising applications in the development of new drugs .
特性
IUPAC Name |
(2,5-difluoropyridin-3-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BF2NO2/c7-3-1-4(6(10)11)5(8)9-2-3/h1-2,10-11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJBXMHAWGCNDTB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CN=C1F)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BF2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40681014 | |
| Record name | (2,5-Difluoropyridin-3-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40681014 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.90 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2,5-Difluoropyridin-3-yl)boronic acid | |
CAS RN |
872041-95-7 | |
| Record name | (2,5-Difluoropyridin-3-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40681014 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![ethyl (2Z)-3-(dimethylamino)-2-[(4-methylphenyl)carbonyl]prop-2-enoate](/img/structure/B1424915.png)
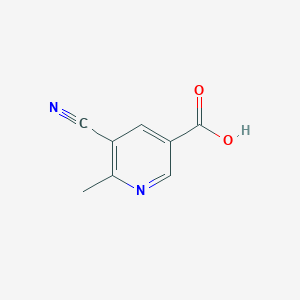
![[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetic acid](/img/structure/B1424919.png)
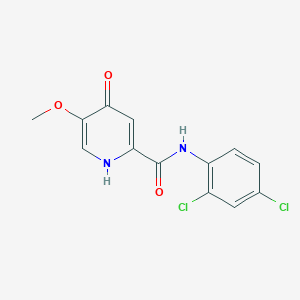
![4-{3-Chloro-5-[(4-cyanophenyl)amino]phenoxy}-3,5-dimethylbenzonitrile](/img/structure/B1424923.png)
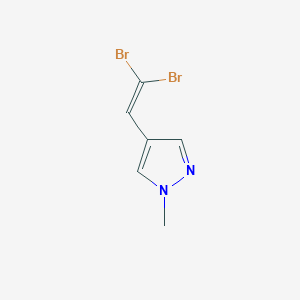
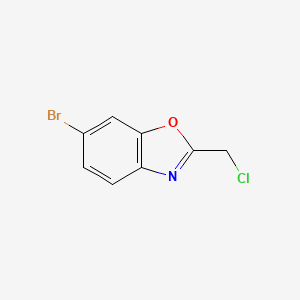
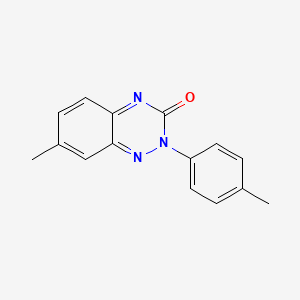
![7-Methoxy-4,5-dihydrospiro[pyrrolo(1,2-a)-quinoxaline-4,4'-piperidine] hydrochloride](/img/structure/B1424929.png)
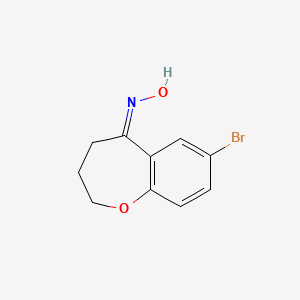
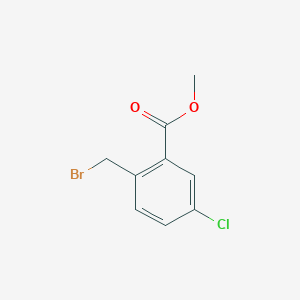
![2-chloro-N-[(3-ethoxyphenyl)methyl]acetamide](/img/structure/B1424935.png)
